molecular formula C22H23NO5S B284957 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide

Cat. No. B284957
M. Wt: 413.5 g/mol
InChI Key: SSQATXMSTWPMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide, commonly known as AM-404, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AM-404 is a fatty acid amide hydrolase (FAAH) inhibitor, which means it can increase the levels of endocannabinoids in the body.

Scientific Research Applications

AM-404 has been studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. In pain management, AM-404 has been shown to inhibit the uptake of anandamide, leading to increased levels of the endocannabinoid in the body. This can result in reduced pain sensation. In neuroprotection, AM-404 has been shown to reduce the toxicity of beta-amyloid peptides, which are implicated in Alzheimer's disease. In cancer treatment, AM-404 has been shown to induce apoptosis (cell death) in cancer cells.

Mechanism of Action

AM-404 is a N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide inhibitor, which means it can increase the levels of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that bind to cannabinoid receptors in the body. These receptors are involved in various physiological processes such as pain sensation, mood regulation, and appetite. By inhibiting N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide, AM-404 can increase the levels of endocannabinoids such as anandamide, leading to various physiological effects.
Biochemical and Physiological Effects
AM-404 has been shown to have various biochemical and physiological effects. In pain management, AM-404 has been shown to reduce pain sensation in animal models of pain. In neuroprotection, AM-404 has been shown to reduce the toxicity of beta-amyloid peptides in neuronal cells. In cancer treatment, AM-404 has been shown to induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of AM-404.

Advantages and Limitations for Lab Experiments

AM-404 has several advantages and limitations for lab experiments. One advantage is that it is a selective N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide inhibitor, which means it can specifically target this enzyme without affecting other enzymes in the body. This can help to reduce unwanted side effects. However, a limitation is that AM-404 can be difficult to work with due to its low solubility in water. This can make it challenging to administer in lab experiments.

Future Directions

There are several future directions for the study of AM-404. One direction is to further investigate its potential therapeutic applications in pain management, neuroprotection, and cancer treatment. Another direction is to develop more effective methods of administering AM-404 in lab experiments. Additionally, more research is needed to fully understand the biochemical and physiological effects of AM-404 and its mechanism of action. Overall, AM-404 has the potential to be a valuable tool in scientific research and a promising therapeutic agent in various fields.

Synthesis Methods

The synthesis of AM-404 involves a multistep process that starts with the reaction of 5-hydroxy-3-methyl-2-benzofuran carboxylic acid with acetic anhydride to produce 3-acetyl-2-methyl-1-benzofuran-5-ol. This intermediate is then reacted with pentanoyl chloride to produce N-pentanoyl-3-acetyl-2-methyl-1-benzofuran-5-ol. The final step involves the reaction of N-pentanoyl-3-acetyl-2-methyl-1-benzofuran-5-ol with benzenesulfonyl chloride to produce AM-404.

properties

Molecular Formula

C22H23NO5S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)pentanamide

InChI

InChI=1S/C22H23NO5S/c1-4-5-11-21(25)23(29(26,27)18-9-7-6-8-10-18)17-12-13-20-19(14-17)22(15(2)24)16(3)28-20/h6-10,12-14H,4-5,11H2,1-3H3

InChI Key

SSQATXMSTWPMMJ-UHFFFAOYSA-N

SMILES

CCCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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